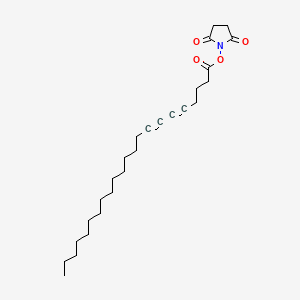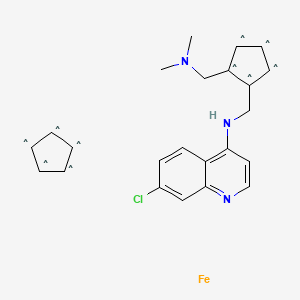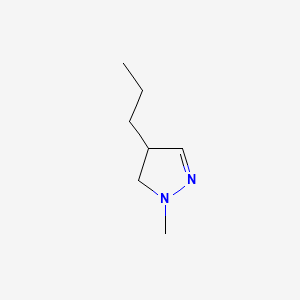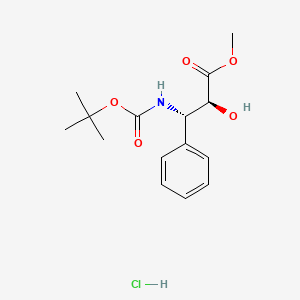
5,7-Docosadiynoic Acid N-Succinimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Docosadiynoic Acid N-Succinimide is a biochemical compound with the molecular formula C26H39NO4 and a molecular weight of 429.59 . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its unique structure, which includes a diynoic acid moiety and a succinimide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Docosadiynoic Acid N-Succinimide typically involves the reaction of 5,7-docosadiynoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
5,7-Docosadiynoic Acid N-Succinimide can undergo various chemical reactions, including:
Substitution Reactions: The succinimide group can be replaced by other nucleophiles.
Oxidation and Reduction: The diynoic acid moiety can undergo oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in an aprotic solvent like dichloromethane.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of 5,7-docosadiynoic acid.
Oxidation and Reduction: Products include oxidized or reduced forms of the diynoic acid moiety.
科学研究应用
5,7-Docosadiynoic Acid N-Succinimide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Utilized in the study of protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5,7-Docosadiynoic Acid N-Succinimide involves its ability to form covalent bonds with nucleophiles. The succinimide group acts as an electrophile, facilitating the formation of stable amide or ester bonds. This property makes it useful in bioconjugation and labeling studies .
相似化合物的比较
Similar Compounds
5,7-Docosadiynoic Acid: Lacks the succinimide group, making it less reactive in bioconjugation reactions.
N-Succinimidyl Esters: Similar in reactivity but may have different alkyl or aryl groups attached.
Uniqueness
5,7-Docosadiynoic Acid N-Succinimide is unique due to its combination of a diynoic acid moiety and a succinimide group, which provides a balance of reactivity and stability. This makes it particularly useful in proteomics research and other applications where selective covalent modification is required .
属性
分子式 |
C26H39NO4 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) docosa-5,7-diynoate |
InChI |
InChI=1S/C26H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)31-27-24(28)22-23-25(27)29/h2-14,19-23H2,1H3 |
InChI 键 |
HDVXHHDOINRKHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC#CC#CCCCC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)

![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)

![2-Cyclopenten-1-one,5-ethyl-4-[(R)-hydroxyphenylmethyl]-,(4S,5R)-(9CI)](/img/structure/B13833889.png)





